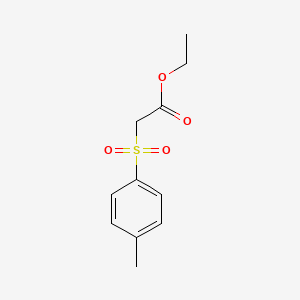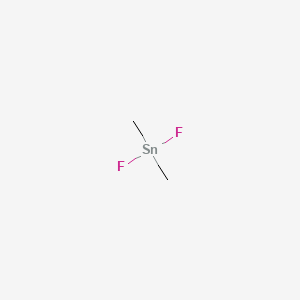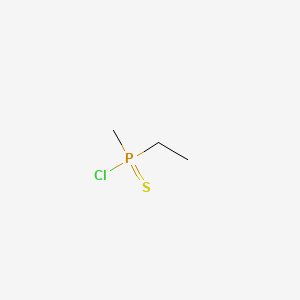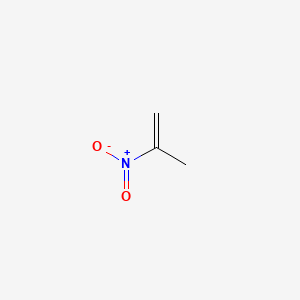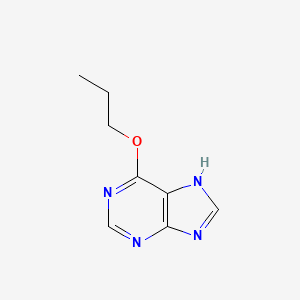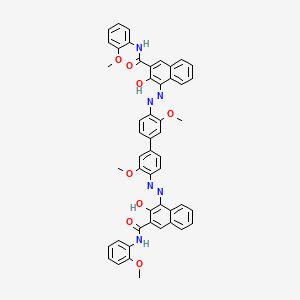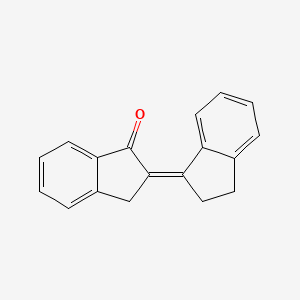
2-Indanylidène-1-indanone
Vue d'ensemble
Description
2-Indanylidene-1-indanone is an organic compound with the molecular formula C18H14O. It is a derivative of indanone, featuring a unique structure where two indanone units are connected via a methylene bridge. This compound is known for its versatile reactivity and is frequently used in various chemical syntheses and research applications.
Applications De Recherche Scientifique
2-Indanylidene-1-indanone has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of 2-Indanylidene-1-indanone are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Indanone-containing scaffolds are attractive synthetic targets due to their wide occurrence in many natural products, drugs, and functional materials . The specific pathways and downstream effects influenced by 2-Indanylidene-1-indanone remain to be elucidated.
Result of Action
Some indanone derivatives have been reported to have various biological applications like anti-inflammatory, analgesic, antimicrobial, anti-HIV, anti-cholinergic, anticancer, and anti-malarial activities . .
Analyse Biochimique
Biochemical Properties
2-Indanylidene-1-indanone plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been explored as an inhibitor of cholinesterases, which are enzymes that break down acetylcholine in the nervous system . By inhibiting these enzymes, 2-Indanylidene-1-indanone can potentially enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound has shown interactions with tubulin, a protein that is crucial for cell division and structure . These interactions suggest that 2-Indanylidene-1-indanone may have potential as an anti-cancer agent by disrupting cell division in cancer cells.
Cellular Effects
2-Indanylidene-1-indanone affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Indanylidene-1-indanone can inhibit cell proliferation by interfering with the tubulin polymerization process . This disruption leads to cell cycle arrest and apoptosis, thereby reducing tumor growth. Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis . These effects highlight the potential of 2-Indanylidene-1-indanone as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of 2-Indanylidene-1-indanone involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2-Indanylidene-1-indanone binds to the active site of cholinesterases, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, it interacts with tubulin, inhibiting its polymerization and disrupting the microtubule network essential for cell division . These binding interactions and enzyme inhibitions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Indanylidene-1-indanone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to 2-Indanylidene-1-indanone has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Indanylidene-1-indanone vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, 2-Indanylidene-1-indanone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-Indanylidene-1-indanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes metabolic transformations, including oxidation and reduction reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic processes can lead to the formation of active metabolites that contribute to the compound’s biological activity. Additionally, 2-Indanylidene-1-indanone can affect metabolic flux and alter metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-Indanylidene-1-indanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 2-Indanylidene-1-indanone can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound tends to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The distribution of 2-Indanylidene-1-indanone within tissues can also vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 2-Indanylidene-1-indanone plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The targeting signals and post-translational modifications of 2-Indanylidene-1-indanone can influence its localization to specific compartments or organelles. For instance, the presence of nuclear localization signals can direct the compound to the nucleus, where it can modulate gene expression and transcriptional activity . Understanding the subcellular localization of 2-Indanylidene-1-indanone is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Indanylidene-1-indanone can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 1-indanone and an aromatic aldehyde. This reaction typically requires a base catalyst, such as piperidine or pyridine, and is carried out under reflux conditions .
Another method involves the cyclization of chalcones in the presence of a Lewis acid, such as trifluoroacetic acid, to yield the desired indanone derivative . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
While specific industrial production methods for 2-Indanylidene-1-indanone are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Indanylidene-1-indanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzylidene-1-indanone
- 2-(Cyanomethyl)-1-indanone
- 2-Phenyl-1-indanone
- 2-Benzylidene-3-phenyl-1-indanone
- 2-Iodo-5,6-dimethoxy-1-indanone
Uniqueness
2-Indanylidene-1-indanone stands out due to its unique structure, which allows for a wide range of chemical modifications. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic organic chemistry. Additionally, its potential biological activities and applications in material science further highlight its uniqueness compared to other similar compounds .
Propriétés
IUPAC Name |
(2Z)-2-(2,3-dihydroinden-1-ylidene)-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-15-8-4-2-6-13(15)11-17(18)16-10-9-12-5-1-3-7-14(12)16/h1-8H,9-11H2/b17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGCNJMFHOCJEH-MSUUIHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CC3=CC=CC=C3C2=O)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/2\CC3=CC=CC=C3C2=O)/C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B1617126.png)

